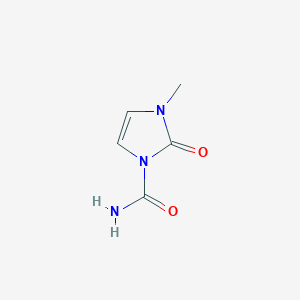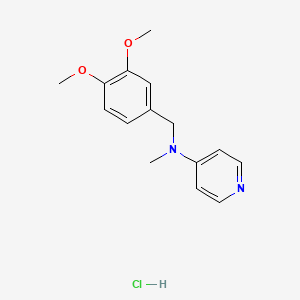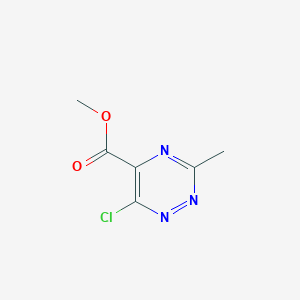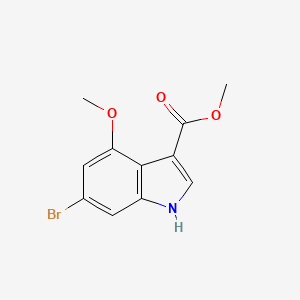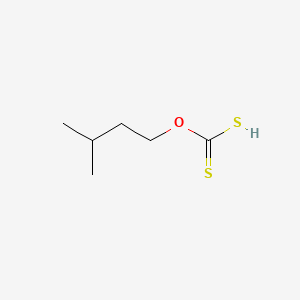
Isopentyl dithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C6H12OS2
. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. This compound is characterized by its ability to form complexes with metal ions, which makes it valuable in the extraction and processing of minerals.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with isopentyl alcohol in the presence of a base, typically sodium hydroxide. The reaction proceeds as follows:
CS2+C5H11OH+NaOH→C6H12OS2Na+H2O
The sodium salt of this compound is then acidified to yield the free dithiocarbonate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopentyl alcohol are mixed under controlled conditions. The reaction is typically carried out at low temperatures to prevent the decomposition of the product. The resulting mixture is then purified through distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Various organosulfur compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopentyl dithiocarbonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting metal ions in the body.
Industry: Widely used in the mining industry as a flotation agent to aid in the separation of valuable minerals from ores.
Mecanismo De Acción
The mechanism by which isopentyl dithiocarbonate exerts its effects involves the formation of complexes with metal ions. The dithiocarbonate group has a high affinity for metal ions, allowing it to form stable complexes. These complexes can then be manipulated for various applications, such as mineral extraction or targeted drug delivery. The molecular targets include metal ions like copper, zinc, and iron, which are essential for various biological and industrial processes.
Comparación Con Compuestos Similares
Isopentyl dithiocarbonate can be compared with other dithiocarbonate compounds such as:
Potassium this compound: Similar in structure but contains a potassium ion instead of a sodium ion.
Sodium ethyl dithiocarbonate: Contains an ethyl group instead of an isopentyl group, leading to different physical and chemical properties.
Sodium isobutyl dithiocarbonate: Contains an isobutyl group, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly effective in certain industrial applications where other dithiocarbonates may not perform as well.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
Número CAS |
2540-36-5 |
|---|---|
Fórmula molecular |
C6H12OS2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
3-methylbutoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
CONMNFZLRNYHIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


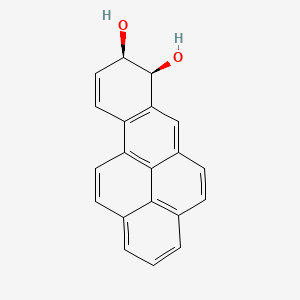
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
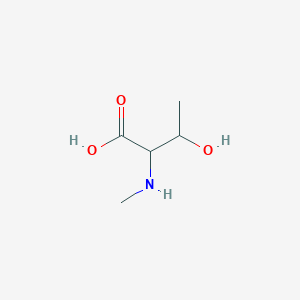
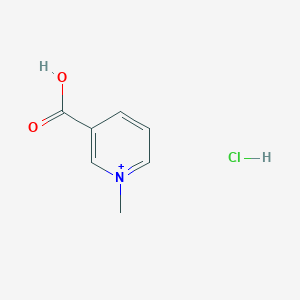
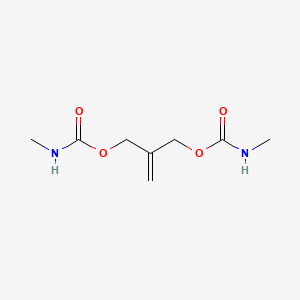
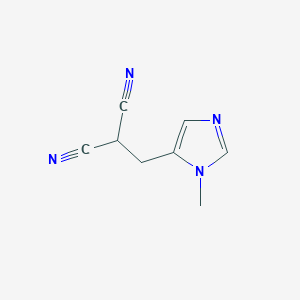
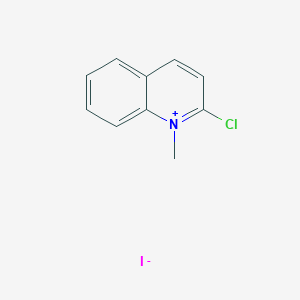
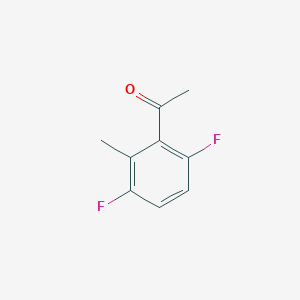
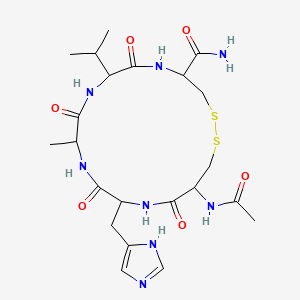
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
